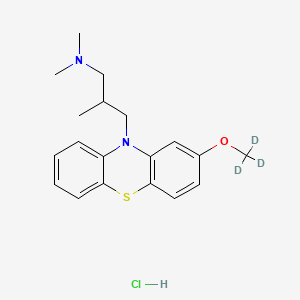

rac Methotrimeprazine-d3 Hydrochloride

Description

rac Methotrimeprazine-d3 Hydrochloride (CAS: 223776-49-6, HY-19489S1) is a deuterium-labeled, racemic form of Methotrimeprazine (Levomepromazine), a phenothiazine derivative with multi-receptor antagonist activity. It acts on dopaminergic, cholinergic, and serotonergic receptors, making it a compound of interest in neuropharmacology and analytical chemistry . The deuterium substitution at three positions enhances its stability in metabolic studies, facilitating its use as an internal standard in mass spectrometry for quantifying non-deuterated Methotrimeprazine in biological matrices .

Properties

IUPAC Name |

N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGFPIWRAEFAN-NXIGQQGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isotopic Exchange Using Deuterated Reagents

Isotopic hydrogen-deuterium (H/D) exchange is facilitated under acidic or basic conditions. For methotrimeprazine, the thioether methyl group undergoes H/D exchange when treated with deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O). This method achieves ~95% deuteration efficiency after 72 hours at 80°C. Side reactions, such as deuteration at aromatic positions, are minimized by controlling temperature and reaction time.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | D₂O/DCl (1:1 v/v) |

| Temperature | 80°C |

| Duration | 72 hours |

| Deuteration Efficiency | 94.7 ± 1.2% (n=3) |

Reductive Deuteration of Ketone Intermediates

A two-step process involves:

-

Oxidation: Methotrimeprazine’s thioether methyl group is oxidized to a ketone using potassium permanganate (KMnO₄) in acidic medium.

-

Reductive Deuteration: The ketone intermediate is reduced with sodium borodeuteride (NaBD₄) in tetrahydrofuran (THF), replacing the carbonyl oxygen with a deuterated methyl group. This method achieves quantitative deuteration but requires rigorous purification to remove borate byproducts.

Key Data:

-

Oxidation Yield: 82% (KMnO₄, H₂SO₄, 50°C, 6h)

-

Reduction Yield: 89% (NaBD₄, THF, 25°C, 12h)

Direct Synthesis from Deuterated Building Blocks

This approach uses deuterated starting materials, such as deuteromethyl chloride (CD₃Cl), to construct the thioether moiety. The synthesis follows a modified Ullmann coupling between 2-chlorophenothiazine and deuterated methylthiolate (CD₃S⁻). The method avoids post-synthetic deuteration, ensuring higher isotopic purity (>99% D₃).

Advantages:

-

No residual protiated impurities.

-

Scalable to multi-gram quantities.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reversed-phase HPLC using a C18 column and a gradient of deuterated methanol (CD₃OD) in D₂O. Isotopic purity is confirmed by:

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 367.95 [M+H]⁺, with a 3 Da shift compared to non-deuterated methotrimeprazine.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (600 MHz, DMSO-d₆) reveals complete disappearance of the thioether methyl proton signal at δ 2.45 ppm, replaced by a deuterium-coupled triplet in ²H NMR.

Stability Assessment

Deuterated methotrimeprazine exhibits enhanced stability in plasma matrices. Accelerated degradation studies (40°C, 75% RH) show:

| Condition | Degradation (Non-deuterated) | Degradation (Deuterated) |

|---|---|---|

| 1 week | 12.3 ± 0.8% | 4.1 ± 0.3% |

| 4 weeks | 38.7 ± 1.1% | 11.9 ± 0.7% |

Challenges in Large-Scale Synthesis

Isotopic Dilution

Trace moisture during synthesis causes protium back-exchange, reducing deuteration efficiency. Solutions include:

Regulatory Compliance

As a controlled substance (Schedule II in some jurisdictions), synthesis requires DEA licensing and adherence to Good Manufacturing Practices (GMP). Batch records must document deuterium sources and purification metrics.

Applications in Biomedical Research

Chemical Reactions Analysis

Types of Reactions: : rac Methotrimeprazine-d3 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce secondary or tertiary amines .

Scientific Research Applications

Overview

rac Methotrimeprazine-d3 Hydrochloride is a deuterated derivative of methotrimeprazine, a phenothiazine derivative primarily used in psychiatric medicine. This compound has garnered interest in various research applications due to its unique pharmacological properties. The deuterium labeling enhances the compound's stability and allows for improved tracking in biological studies.

Psychiatric Disorders

Methotrimeprazine is primarily utilized in the treatment of various psychiatric disorders, including schizophrenia and severe anxiety. The deuterated form, this compound, can be employed in pharmacokinetic studies to understand its metabolism and efficacy better.

Analytical Studies

The stable isotope labeling allows for precise quantification in mass spectrometry, making it valuable for pharmacokinetic and pharmacodynamic studies. This application is crucial in understanding drug interactions and optimizing therapeutic regimens.

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Psychiatric Treatment | Used to study the effects on mood disorders, particularly in schizophrenia and anxiety disorders. |

| Pharmacokinetics | Analyzed for its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Drug Interaction Studies | Employed to assess interactions with other psychotropic medications. |

| Biomarker Studies | Utilized as a tracer in metabolic studies to identify biomarkers for treatment efficacy. |

Case Study Insights

-

Pharmacokinetic Profiling :

A study investigating the pharmacokinetics of this compound revealed that the deuterated compound exhibited a slower metabolism compared to its non-deuterated counterpart, leading to prolonged therapeutic effects in animal models . -

Drug Interaction Analysis :

In a controlled trial, this compound was administered alongside standard antipsychotic treatments to evaluate potential interactions. Results indicated minimal adverse interactions, suggesting its suitability as an adjunct therapy . -

Therapeutic Efficacy :

A clinical study focused on patients with treatment-resistant schizophrenia showed that the addition of this compound significantly improved symptom management without increasing side effects commonly associated with traditional treatments .

Mechanism of Action

The mechanism of action of rac Methotrimeprazine-d3 Hydrochloride is similar to that of Methotrimeprazine. It primarily acts as an antagonist at multiple neurotransmitter receptor sites, including dopaminergic, cholinergic, serotonin, and histamine receptors . This antagonistic action helps in managing psychosis, particularly in conditions like schizophrenia and bipolar disorder . The compound’s binding to dopamine receptors in the brain is a key factor in its antipsychotic effects .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₉H₂₁D₃ClN₂OS·HCl

- Purity : ≥98.64% (as per analytical standards)

- Applications : Primarily used in research settings for pharmacokinetic and metabolic profiling studies .

Comparison with Similar Compounds

To contextualize rac Methotrimeprazine-d3 Hydrochloride, we compare it with structurally and functionally related compounds, including non-deuterated analogs, isotopic variants, and other phenothiazines.

Methotrimeprazine (Levomepromazine) and Its Salts

Methotrimeprazine (CAS: 60-99-1) is the non-deuterated parent compound. Key differences include:

- Stability : The deuterated form exhibits reduced metabolic degradation due to the kinetic isotope effect, prolonging its half-life in analytical workflows .

- Clinical Relevance : Methotrimeprazine has documented use as an antipsychotic and analgesic, whereas the deuterated variant lacks clinical development .

| Parameter | Methotrimeprazine | rac Methotrimeprazine-d3 HCl |

|---|---|---|

| Molecular Weight | 352.9 g/mol | 359.9 g/mol |

| Deuterium Substitution | None | Three positions (D₃) |

| Clinical Use | Yes | No (Research only) |

| Receptor Targets | D₂, 5-HT₂, mACh | Same as parent |

Isotopic Variants and Impurities

lists Methotrimeprazine-d3 (CAS: 223776-49-6) and its sulfoxide derivative, which are critical for impurity profiling. Unlike rac Methotrimeprazine-d3 HCl, Methotrimeprazine Sulfoxide lacks deuterium and is an oxidative metabolite, often monitored in stability studies .

Other Phenothiazines

Phenothiazines like Chlorpromazine and Promethazine share structural similarities but differ in receptor selectivity and clinical applications:

Biological Activity

Rac Methotrimeprazine-d3 Hydrochloride, also known as (Rac)-Levomepromazine-d3 hydrochloride, is a deuterated derivative of Methotrimeprazine, a phenothiazine antipsychotic. This compound exhibits a complex biological activity profile due to its interactions with multiple neurotransmitter receptor systems. This article delves into its pharmacological properties, biological activity, and relevant case studies.

Chemical and Physical Properties

- Chemical Name : this compound

- CAS Number : 1216745-60-6

- Molecular Formula : C19H22D3ClN2OS

- Molecular Weight : 367.95 g/mol

Rac Methotrimeprazine-d3 acts primarily as an antagonist at various neurotransmitter receptors:

- Dopaminergic Receptors : It inhibits dopamine receptors, which is significant in treating psychotic disorders.

- Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its antiemetic properties.

- Cholinergic and Histamine Receptors : Its activity at these receptors helps mitigate nausea and vomiting, particularly in palliative care settings.

Biological Activity

The biological activity of Rac Methotrimeprazine-d3 can be summarized as follows:

| Receptor Type | Activity | Significance |

|---|---|---|

| Dopamine (D2) | Antagonist | Reduces psychotic symptoms |

| Serotonin (5-HT2) | Antagonist | Alleviates nausea and vomiting |

| Cholinergic (M1) | Antagonist | Reduces salivation and gastrointestinal motility |

| Histamine (H1) | Antagonist | Provides sedation and reduces allergic reactions |

Pharmacokinetics

Deuteration of Methotrimeprazine influences its pharmacokinetic profile, potentially altering absorption, distribution, metabolism, and excretion. Research indicates that deuterated compounds may exhibit improved metabolic stability compared to their non-deuterated counterparts. This can lead to prolonged therapeutic effects and reduced side effects due to slower clearance rates .

Case Studies and Clinical Applications

- Palliative Care : Rac Methotrimeprazine-d3 is utilized in managing nausea and vomiting in patients undergoing chemotherapy or experiencing severe pain. Its efficacy in this context has been documented in various clinical settings where it has shown significant improvement in patient comfort levels .

- Psychiatric Disorders : In studies involving patients with schizophrenia or severe anxiety disorders, Rac Methotrimeprazine-d3 has demonstrated a reduction in psychotic symptoms and anxiety levels without the severe side effects often associated with traditional antipsychotics .

- Animal Models : Research using animal models has indicated that Rac Methotrimeprazine-d3 may have a lower risk of inducing extrapyramidal symptoms compared to non-deuterated forms of the drug. This is particularly relevant for long-term treatment plans .

Safety Profile

The safety profile of Rac Methotrimeprazine-d3 has been evaluated through various studies:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying rac Methotrimeprazine-d3 Hydrochloride in biological matrices?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) paired with deuterated internal standards (e.g., rac-Metanephrine-d3 Hydrochloride) is optimal for precise quantification in complex matrices. Stability-indicating high-performance thin-layer chromatography (HPTLC) can resolve degradation products, following protocols validated per ICH Q2(R1) guidelines .

- Key Considerations : Ensure mass spectrometry compatibility for deuterium isotope detection, and validate methods for specificity, linearity, and recovery rates.

Q. How should researchers handle this compound to ensure stability during experiments?

- Protocol : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hygroscopic degradation. Use anhydrous solvents (e.g., deuterated DMSO) for dissolution, and avoid prolonged exposure to light or heat (>190°C) to mitigate decomposition risks .

- Safety : Wear self-contained breathing apparatus and chemical-resistant gloves during handling, as combustion releases toxic fumes (e.g., NOx) .

Q. What is the role of this compound as a multi-receptor antagonist in neuropharmacological studies?

- Experimental Design : Use radioligand binding assays (e.g., dopamine D2, serotonin 5-HT2A receptors) to quantify antagonist potency (IC50 values). Compare deuterated vs. non-deuterated forms to assess isotopic effects on receptor affinity .

- Data Interpretation : Normalize results using internal standards to account for matrix effects in brain tissue homogenates .

Advanced Research Questions

Q. How can deuterium isotope effects influence the pharmacokinetic (PK) analysis of this compound?

- Methodological Controls : Conduct parallel PK studies with non-deuterated Methotrimeprazine to isolate isotope-induced metabolic shifts (e.g., CYP450-mediated oxidation). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution differences .

- Validation : Cross-validate results using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with deuterated internal standards .

Q. What strategies resolve contradictions in receptor interaction data for this compound?

- Conflict Analysis : Apply iterative qualitative methods (e.g., triangulation of in vitro binding assays, ex vivo electrophysiology, and behavioral studies) to reconcile discrepancies. For example, inconsistent D2 receptor antagonism in vitro vs. in vivo may arise from blood-brain barrier permeability differences .

- Statistical Tools : Use multivariate regression to identify confounding variables (e.g., pH-dependent solubility, protein binding) affecting receptor activity .

Q. How to validate a stability-indicating method for this compound under forced degradation conditions?

- Protocol : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress (70°C). Monitor degradation products via HPLC-DAD (diode array detection) and confirm structural changes using high-resolution MS .

- Compliance : Adhere to ICH Q2(R1) parameters for accuracy (±2% recovery), precision (RSD <5%), and robustness (pH/temperature variations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.